molecular formula C20H17N3O4 B2561726 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1081128-40-6

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Cat. No.: B2561726
CAS No.: 1081128-40-6
M. Wt: 363.373
InChI Key: DMYKABVHKHGYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor containing the quinoline and oxadiazole moieties under acidic or basic conditions. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline compounds .

Scientific Research Applications

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-6-15-13(8-11)18(24)14(10-21-15)20-22-19(23-27-20)12-5-7-16(25-2)17(9-12)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYKABVHKHGYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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